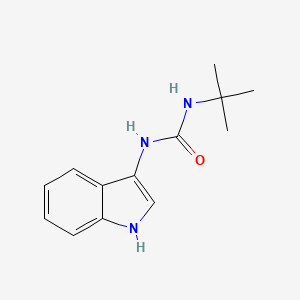
1-(tert-butyl)-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(tert-butyl)-3-(1H-indol-3-yl)urea” is a chemical compound with the empirical formula C13H15NO2 . It is also known as “tert-Butyl 1-indolecarboxylate”, “1-Indolecarboxylic acid tert-butyl ester”, “N-tert-Butoxycarbonylindole”, and "N-Butyloxycarbonylindole" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butyl group, which is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 , attached to an indole ring via a urea linkage. The SMILES string for this compound is "CC©©OC(=O)n1ccc2ccccc12" .Chemical Reactions Analysis
This compound can act as a reactant in the preparation of various other compounds, including potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, analogues of isomeridianin G (evaluated as GSK-3β inhibitors), and inhibitors of the Yersinia pestis salicylate adenylation domain YbtE .Physical and Chemical Properties Analysis
The compound has a molecular weight of 217.26 . It has a refractive index of 1.543 (lit.) and a density of 1.07 g/mL at 25 °C (lit.) . The boiling point is 201 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Stereoselectivity in Electrophilic Substitution
The regioselectivity of the deprotonation of ergolinyl-urea derivatives, which are structurally related to "1-(tert-butyl)-3-(1H-indol-3-yl)urea," depends on the substituent at the indole nitrogen. These compounds demonstrate how reaction conditions and reagents influence the production of cis or trans fused products, providing insight into synthetic pathways for creating stereochemically complex molecules (Sauer, Schröter, & Künzer, 1988).
Molecular Recognition
p-tert-Butylcalix[5]arenes with a urea functionality exhibit remarkable efficiency as receptors for omega-amino acids and biogenic amines. These compounds showcase the ability to form multipoint molecular recognition, emphasizing their potential in sensing and binding specific biological molecules (Ballistreri et al., 2003).
Material Science and Molecular Devices
Cyclodextrin complexes of stilbene derivatives, featuring urea-linked structures, demonstrate the ability to undergo photoisomerization. These complexes can function as molecular devices, illustrating the role of urea derivatives in the development of smart materials with potential applications in molecular switches and data storage technologies (Lock et al., 2004).
Novel Synthetic Pathways
Research on urea derivatives also includes the development of new compounds and exploration of their synthesis pathways. For example, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from triazinones, with urea acting as a leaving group, highlights innovative approaches to creating novel molecules (Wellmar, 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-12(17)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZUWANDLUJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
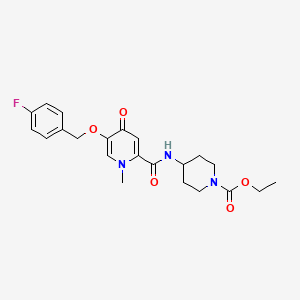
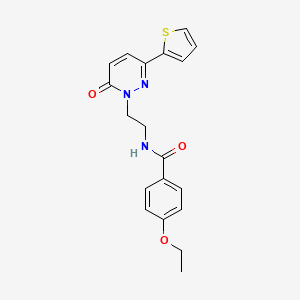
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide](/img/structure/B2675730.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2675731.png)
![2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2675732.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2675734.png)


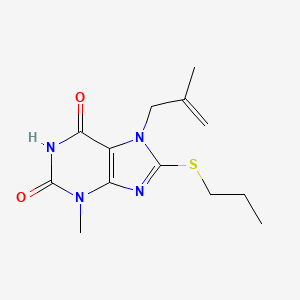
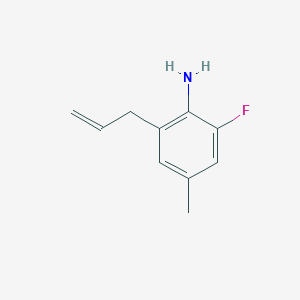

![1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one](/img/structure/B2675747.png)
